Methylphosphonic diisocyanide

Description

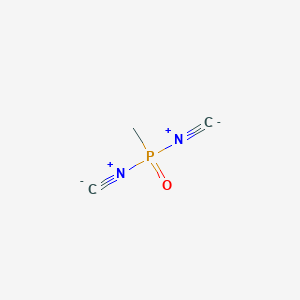

Methylphosphonic diisocyanide (hypothetical structure: CH₃P(CN)₂) is a theoretical organophosphorus compound characterized by two isocyanide (-NC) groups attached to a phosphorus atom. While direct experimental data on this compound are absent in the provided evidence, its structural analogs—such as methylphosphonic dichloride, difluoride, and esters—are well-documented. These derivatives are pivotal in diverse fields, including flame suppression, medicinal chemistry, and chemical synthesis . Organophosphorus compounds are renowned for their tunable reactivity, governed by substituents on the phosphorus center, which dictate applications ranging from cytotoxic agents to industrial intermediates .

Properties

CAS No. |

173677-00-4 |

|---|---|

Molecular Formula |

C3H3N2OP |

Molecular Weight |

114.04 g/mol |

IUPAC Name |

diisocyanophosphorylmethane |

InChI |

InChI=1S/C3H3N2OP/c1-4-7(3,6)5-2/h3H3 |

InChI Key |

VMAQWKWZYFZSOB-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)([N+]#[C-])[N+]#[C-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylphosphonic diisocyanide typically involves the reaction of methylphosphonic dichloride with silver cyanide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

CH3PCl2+2AgCN→CH3P(NC)2+2AgCl

In this reaction, methylphosphonic dichloride reacts with silver cyanide to produce this compound and silver chloride as a byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methylphosphonic diisocyanide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form methylphosphonic acid derivatives.

Reduction: Reduction reactions can convert the isocyanide groups to amines.

Substitution: The isocyanide groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyanide groups under mild conditions.

Major Products Formed

Oxidation: Methylphosphonic acid and its esters.

Reduction: Methylphosphonic diamine.

Substitution: Various substituted phosphonic derivatives.

Scientific Research Applications

Methylphosphonic diisocyanide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.

Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methylphosphonic diisocyanide involves its interaction with specific molecular targets, such as enzymes and receptors. The isocyanide groups can form strong bonds with metal ions and active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents on the phosphorus atom critically influence chemical behavior. Key analogs include:

| Compound | Substituents | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| Methylphosphonic dichloride | Cl, Cl | CH₃Cl₂OP | High electrophilicity |

| Methylphosphonic difluoride | F, F | CD₃F₂OP | Radiolabeling utility |

| Dimethyl methylphosphonate (DMMP) | OMe, OMe | C₃H₉O₃P | Flame suppression |

| Methylphosphonothioic dichloride | Cl, Cl, S | CH₃Cl₂PS | Sulfur-enhanced reactivity |

| Methyl dichlorophosphite | Cl, OMe | CH₃Cl₂OP | Phosphitylating agent |

Key Insight: Isocyanide groups (-NC) in methylphosphonic diisocyanide would likely confer distinct nucleophilic and coordination properties compared to halides or alkoxy groups. For instance, chlorine in methylphosphonic dichloride enhances electrophilicity, facilitating nucleophilic substitution reactions , while sulfur in methylphosphonothioic dichloride alters redox behavior .

Activation Entropy Differences :

- Decomposition of 1-(N-phenylamino)-1-phenyl-methylphosphonic acid proceeds via an elimination mechanism (ΔS‡ = +198.8 J/K·mol), whereas analogs with pyridyl substituents show negative ΔS‡ values (~-50 J/K·mol), suggesting associative pathways . This highlights how aromatic substituents modulate reaction mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.